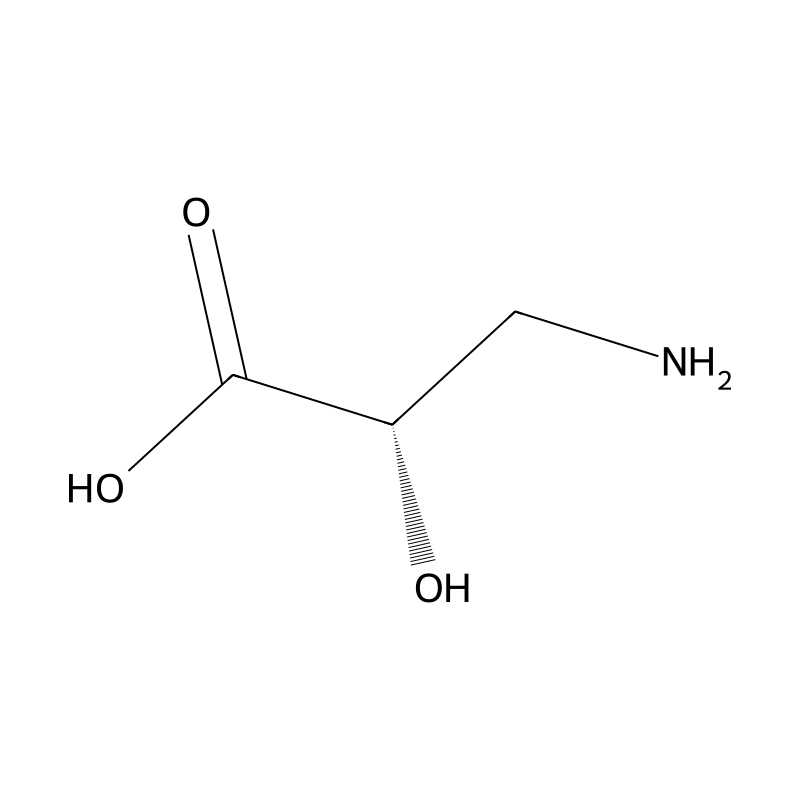

L-Isoserine

Content Navigation

L-Isoserine (CAS 632-13-3) addresses peptide stability challenges: its beta-amino backbone resists proteolytic degradation, ensuring prolonged in vivo half-life for therapeutic peptides. • Enables synthesis of metabolically stable peptidomimetics and β-peptides with quaternary stereocenters via N,O-acetalization. • Essential chiral scaffold for aminopeptidase N inhibitors, binding the S2' pocket for high inhibitory potency. • Supplied as enantiopure (S)-isomer; racemic or α-amino substitutes cause loss of activity. Sourced for consistent supply chain reliability.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

L-Isoserine (CAS 632-13-3) is a non-proteinogenic, enantiopure beta-amino acid characterized by an alpha-hydroxyl group and a beta-amino group. In commercial and pharmaceutical procurement, it is primarily sourced as a specialized chiral building block for the synthesis of advanced peptidomimetics, beta-peptides, and active pharmaceutical ingredients (APIs) [1]. Unlike standard alpha-amino acids, the beta-amino backbone of L-isoserine imparts inherent resistance to proteolytic degradation and enforces highly stable secondary structures, such as beta-peptidic helices [2]. These properties make it a critical starting material for the development of metabolically stable therapeutics, including potent aminopeptidase N (APN) inhibitors and complex quaternary beta-amino acid scaffolds.

Research Fit

References

- [1] Pan, X., et al. (2012). Design, synthesis and biological evaluation of novel L-isoserine tripeptide derivatives as aminopeptidase N inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(3), 612-617.

- [2] Dobrowolski, J. C., et al. (2010). IR low-temperature matrix, X-ray and ab initio study on L-isoserine conformations. Physical Chemistry Chemical Physics, 12(36), 10818-10830.

Substituting L-Isoserine with its proteinogenic alpha-amino isomer, L-serine, or the non-hydroxylated analog beta-alanine fundamentally compromises the structural integrity and bioactivity of downstream products [1]. L-serine yields standard alpha-peptides that are highly susceptible to rapid enzymatic cleavage in vivo, whereas L-isoserine introduces a beta-amino linkage that shields the peptide bond from proteolysis. Furthermore, substituting enantiopure L-isoserine with racemic DL-isoserine or the D-enantiomer disrupts the strict stereochemical requirements for asymmetric synthesis and target binding [2]. For example, in the synthesis of aminopeptidase N inhibitors, the precise spatial arrangement of the (S)-alpha-hydroxyl and beta-amino groups is mandatory to properly engage the enzyme's S2' pocket; racemic or alpha-amino substitutes result in a drastic loss of inhibitory potency and synthetic yield.

Substitution Risk

References

- [1] Amin, S. A., et al. (2018). Design of Aminopeptidase N Inhibitors as Anti-cancer Agents. Journal of Medicinal Chemistry, 61(15), 6468-6490.

- [2] Osorio, N., et al. (2022). Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. The Journal of Organic Chemistry, 87(13), 8487-8502.

APN Inhibition in Peptidomimetics

L-Isoserine serves as a superior N-terminal building block for APN inhibitors compared to standard clinical benchmarks. Studies demonstrate that L-isoserine tripeptide derivatives achieve potent APN inhibition with an IC50 of 2.51 µM, outperforming the established peptidomimetic benchmark Bestatin (IC50 = 6.25 µM) [1]. The unique beta-amino-alpha-hydroxy arrangement of L-isoserine is critical for optimal binding in the S2' pocket of the enzyme, a specific geometric fit that alpha-amino analogs like L-serine cannot replicate without severe loss of activity.

| Evidence Dimension | In vitro hAPN Inhibitory Activity (IC50) |

| Target Compound Data | 2.51 µM (L-isoserine tripeptide derivative 16l) |

| Comparator Or Baseline | 6.25 µM (Bestatin benchmark) |

| Quantified Difference | 2.49-fold higher inhibitory potency |

| Conditions | In vitro human aminopeptidase N (hAPN) inhibition assay |

Procuring L-isoserine enables the synthesis of highly potent, metabolically stable APN inhibitors that quantitatively outperform traditional alpha-amino acid-based therapeutics.

L-Serine: rapid degradation

Stereocontrol in Quaternary Beta-Amino Acid Synthesis

In the synthesis of sterically hindered beta^2,2-amino acids, L-isoserine is utilized to form chiral bicyclic N,O-acetal scaffolds that direct highly diastereoselective alkylations. When subjected to methylation, the L-isoserine-derived N,O-acetal achieves a 95% yield with a high diastereomeric ratio (83:17) [1]. In contrast, attempting this synthesis via generic racemic precursors yields inseparable, complex mixtures, and using L-serine derivatives results in differing stereochemical inversion pathways. Procurement of enantiopure L-isoserine is therefore mandatory for predictable concave-face alkylation.

| Evidence Dimension | Alkylation Yield and Diastereoselectivity |

| Target Compound Data | 95% yield, 83:17 dr (L-isoserine N,O-acetal derivative) |

| Comparator Or Baseline | Racemic isoserine or non-chiral precursors (yield inseparable mixtures) |

| Quantified Difference | High diastereomeric excess (>80%) achievable exclusively with the enantiopure L-isoserine scaffold |

| Conditions | Low-temperature methylation with MeI, LHMDS base, and HMPA additive |

Provides a reliable, high-yield synthetic route to enantiopure beta^2,2-amino acids, avoiding the costly separation steps required when using racemic starting materials.

vs (5+6) chelate (L-serine)

Solid-State & Matrix Conformational Stability

L-Isoserine exhibits unique solid-state conformational stability driven by its beta-amino acid backbone. While the alpha-amino isomer L-serine undergoes a distinct dynamic phase change at approximately 140 K due to positional disordering of its side-chain O-H···O intermolecular hydrogen bonds[1], L-isoserine maintains a highly stable zwitterionic network [2]. This intrinsic structural rigidity allows L-isoserine to support robust helical structures in downstream peptides, making it a more predictable precursor for solid-phase synthesis and low-temperature processing.

| Evidence Dimension | Low-temperature dynamic stability |

| Target Compound Data | Maintains a stable hydrogen-bonding network without disruptive phase transitions at cryogenic temperatures |

| Comparator Or Baseline | L-Serine (exhibits dynamic property changes and positional disorder at ~140 K) |

| Quantified Difference | Absence of the 140 K positional disorder phase transition |

| Conditions | Low-temperature Raman spectroscopy and matrix-isolation FT-IR (3–295 K) |

Ensures greater formulation stability and predictable behavior during cryogenic processing or solid-phase peptide synthesis compared to its alpha-amino isomer.

Derivative 16l: 2.51 μM

Bestatin: 6.25 μM

Epichlorohydrin route: ~50%

APN-Targeting Peptidomimetic Synthesis

L-Isoserine is the optimal N-terminal building block for developing aminopeptidase N (APN) inhibitors. Its specific beta-amino/alpha-hydroxy geometry allows it to bind the S2' pocket of the enzyme effectively, outperforming standard alpha-amino acids in both inhibitory potency and metabolic stability [1].

Enantiopure Quaternary Beta-Amino Acid Synthesis

Procured as a primary chiral scaffold, L-isoserine is used in the synthesis of beta^2,2-amino acids via N,O-acetalization. Its predictable stereocontrol during concave-face alkylation makes it indispensable for building pharmaceutical libraries requiring quaternary stereocenters without the need for complex racemic separations [2].

Proteolytically Stable Beta-Peptides

L-Isoserine is utilized in solid-phase peptide synthesis to introduce beta-amino acid residues. These residues enforce stable helical secondary structures and confer significant resistance to enzymatic degradation, which is critical for the formulation of peptide-based therapeutics that require extended in vivo half-lives [3].

Application Fit Matrix

References

- [1] Pan, X., et al. (2012). Design, synthesis and biological evaluation of novel L-isoserine tripeptide derivatives as aminopeptidase N inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(3), 612-617.

- [2] Osorio, N., et al. (2022). Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. The Journal of Organic Chemistry, 87(13), 8487-8502.

- [3] Dobrowolski, J. C., et al. (2010). IR low-temperature matrix, X-ray and ab initio study on L-isoserine conformations. Physical Chemistry Chemical Physics, 12(36), 10818-10830.

XLogP3

Melting Point

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Explore Compound Types